1,6-Naphthyridin-5-ylmethanol
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Overview
Description
1,6-Naphthyridin-5-ylmethanol is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-5-ylmethanol can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free and catalyst-free reactions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro-naphthyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like arylboronic acids and halogenated compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridine derivatives, which have significant biological activities .
Scientific Research Applications
1,6-Naphthyridin-5-ylmethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is used in the development of drugs targeting specific biological pathways.
Industry: It finds applications in diagnostics, agriculture, and photophysical applications.
Mechanism of Action
The mechanism of action of 1,6-Naphthyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Benzo[h][1,6]naphthyridine: Known for its anticancer, antimalarial, and antiparasitic activities.
Uniqueness
1,6-Naphthyridin-5-ylmethanol is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,6-naphthyridin-5-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-5,12H,6H2 |
InChI Key |
IVYSITFFXWCNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CO)N=C1 |
Origin of Product |
United States |
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